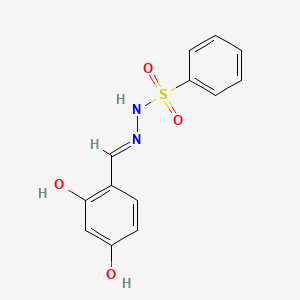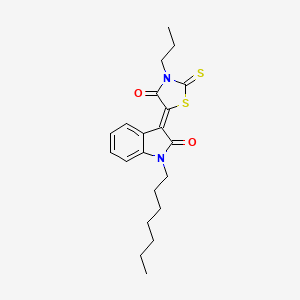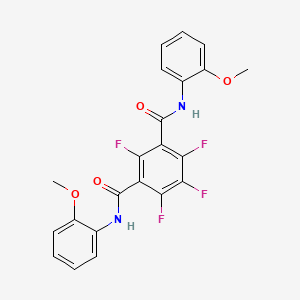![molecular formula C19H16FN3OS B11980352 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11980352.png)
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be constructed through a series of condensation and cyclization reactions.
Final Assembly: The final compound is assembled by linking the pyrrole and thienopyrimidine moieties under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrrole ring.
Reduction: Reduction reactions could target the pyrimidine ring or the fluorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, thienopyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with biological targets such as kinases or G-protein coupled receptors.
Medicine
Medicinally, compounds like 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with a similar core structure but different substituents.
Pyrrole Derivatives: Compounds with modifications on the pyrrole ring.
Fluorophenyl Compounds: Compounds with a fluorophenyl group attached to different cores.
Uniqueness
What sets 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H16FN3OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16FN3OS/c1-11-4-5-12(2)22(11)23-13(3)21-18-17(19(23)24)16(10-25-18)14-6-8-15(20)9-7-14/h4-10H,1-3H3 |
InChI Key |
RSJYNAFMFHLWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1N2C(=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11980276.png)



![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980298.png)
![N-(3-methoxyphenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B11980301.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11980305.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11980313.png)
![Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-](/img/structure/B11980320.png)
![N-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11980324.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B11980336.png)
